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Compound of Interest

Compound Name: D-Psicose

Cat. No.: B8758972 Get Quote

For researchers, scientists, and professionals in drug development, this guide offers an

objective comparison of published research on the rare sugar D-Psicose (also known as D-

Allulose). We delve into the experimental data, providing a clear and concise summary of its

metabolic effects and the signaling pathways it modulates. Detailed experimental protocols are

provided to support the replication and validation of these key findings.

Metabolic Effects of D-Psicose: A Quantitative
Comparison
D-Psicose has been the subject of numerous studies to elucidate its impact on metabolic

processes, particularly concerning glucose homeostasis and lipid metabolism. The following

tables summarize the key quantitative findings from various published animal and human

studies.

Table 1: Effect of D-Psicose on Postprandial Blood Glucose and Insulin Levels in Rats
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Study
Animal
Model

Treatment
Outcome
Measure

Result Citation

Matsuo &

Izumori, 2009

Male Wistar

rats

0.2 g/kg D-

Psicose + 2

g/kg sucrose

Plasma

Glucose AUC

-15% vs.

sucrose

alone

[1]

Matsuo &

Izumori, 2009

Male Wistar

rats

0.2 g/kg D-

Psicose + 2

g/kg maltose

Plasma

Glucose AUC

-14% vs.

maltose

alone

[1]

Hossain et

al., 2015

OLETF rats

(T2DM

model)

5% D-

Psicose in

drinking

water (long-

term)

Fasting Blood

Glucose

Significant

decrease vs.

control

[2]

Hossain et

al., 2015

OLETF rats

(T2DM

model)

5% D-

Psicose in

drinking

water (long-

term)

Plasma

Insulin

Maintained

levels vs.

control (which

decreased)

[2]

Ochiai et al.,

2014

Sprague-

Dawley rats

3% D-

Psicose in

diet for 4

weeks

Serum Insulin

Significantly

lower vs.

control

[3]

Table 2: In Vitro Inhibition of Intestinal α-Glucosidases by D-Psicose

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2735633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2735633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4304484/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4304484/
https://pubmed.ncbi.nlm.nih.gov/25754616/
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8758972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study
Enzyme
Source

Enzyme
Inhibitory
Effect

Citation

Matsuo &

Izumori, 2009

Rat intestinal

mucosa
Sucrase Potent inhibition [1]

Matsuo &

Izumori, 2009

Rat intestinal

mucosa
Maltase Potent inhibition [1]

Matsuo &

Izumori, 2009

Rat intestinal and

salivary glands
α-Amylase Slight inhibition [1]

Table 3: Effects of D-Psicose on Lipid Metabolism in Rats

Study
Animal
Model

Treatment
Key
Outcome

Result Citation

Chen et al.,

2019
Wistar rats

5% D-

Psicose in

diet for 4

weeks

ACCα, FAS,

SREBP-1c

gene

expression

(lipogenesis)

Suppressed [4]

Chen et al.,

2019
Wistar rats

5% D-

Psicose in

diet for 4

weeks

AMPKα2,

HSL, PPARα

gene

expression

(fatty acid

oxidation)

Stimulated [4]

Ochiai et al.,

2014

Sprague-

Dawley rats

3% D-

Psicose in

diet for 4

weeks

Hepatic

lipogenic

enzyme

activities

Significantly

lowered
[3]

Ochiai et al.,

2014

Sprague-

Dawley rats

3% D-

Psicose in

diet for 4

weeks

24h Energy

Expenditure
Enhanced [3]
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Experimental Protocols for Key Studies
To facilitate the replication and validation of the cited findings, detailed methodologies for key

experiments are provided below.

1. In Vivo Postprandial Glycemic Response in Rats

Objective: To evaluate the effect of D-Psicose on blood glucose levels after carbohydrate

ingestion.

Animal Model: Male Wistar rats (6 months old)[1].

Procedure:

Rats were fasted prior to the experiment.

Oral administration of a solution containing 2 g/kg of a carbohydrate (sucrose or maltose)

with or without 0.2 g/kg of D-Psicose[1].

Blood samples were collected from the tail vein at baseline and at 30, 60, 90, and 120

minutes post-administration.

Plasma glucose concentrations were determined using a glucose analyzer.

The area under the curve (AUC) for plasma glucose was calculated to compare the

glycemic response between groups.

2. In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of D-Psicose on intestinal enzymes responsible

for carbohydrate digestion.

Enzyme Preparation:

The small intestine from male Wistar rats was removed, and the mucosa was scraped.

The mucosa was homogenized in a phosphate buffer (pH 7.0) and centrifuged.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2735633/
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2735633/
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8758972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The resulting supernatant was used as the crude enzyme solution.

Assay Procedure:

The enzyme solution was pre-incubated with various concentrations of D-Psicose.

The substrate (sucrose or maltose) was added to initiate the reaction.

The amount of glucose released was measured using a glucose oxidase method.

The inhibitory activity was calculated as the percentage reduction in enzyme activity

compared to a control without D-Psicose.

3. Gene Expression Analysis of Lipid Metabolism Enzymes in Rat Liver

Objective: To investigate the molecular mechanism by which D-Psicose affects lipid

metabolism.

Animal Model and Treatment: Wistar rats were fed a diet containing 5% D-Psicose for 4

weeks[4].

Procedure:

At the end of the treatment period, rats were euthanized, and liver tissue was collected.

Total RNA was extracted from the liver samples.

Reverse transcription was performed to synthesize cDNA.

Quantitative real-time PCR (qPCR) was used to measure the mRNA expression levels of

genes involved in lipogenesis (e.g., ACCα, FAS, SREBP-1c) and fatty acid oxidation (e.g.,

AMPKα2, HSL, PPARα).

Gene expression levels were normalized to a housekeeping gene (e.g., β-actin).

4. Investigation of MAPK Signaling Pathway in Muscle Cells

Objective: To examine the effect of D-Psicose on the Mitogen-Activated Protein Kinase

(MAPK) signaling pathway in the context of oxidative stress.
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Cell Model: C2C12 myogenic cells[5].

Procedure:

C2C12 cells were pretreated with varying concentrations of D-Psicose (1, 2, or 5 mM) for

3 hours.

Cells were then exposed to 100 µM hydrogen peroxide (H₂O₂) for 2 hours to induce

oxidative stress.

After the H₂O₂ treatment, the medium was replaced, and the cells were incubated for an

additional 3 hours.

Cell lysates were prepared, and protein concentrations were determined.

Western blotting was performed to analyze the protein expression levels of total and

phosphorylated forms of key MAPK pathway proteins (JNK, p38, ERK)[5].

5. Analysis of MCP-1 Expression in Human Endothelial Cells

Objective: To determine the effect of D-Psicose on high-glucose-induced expression of

Monocyte Chemoattractant Protein-1 (MCP-1).

Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs)[6].

Procedure:

HUVECs were cultured and exposed to a high concentration of glucose (22.4 mM) to

mimic hyperglycemic conditions.

In parallel, cells were co-treated with high glucose and D-Psicose.

After the treatment period, total RNA was extracted, and the expression of MCP-1 mRNA

was quantified using real-time PCR.

The concentration of MCP-1 protein in the cell culture supernatant was measured using an

Enzyme-Linked Immunosorbent Assay (ELISA).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8170266/
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8170266/
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17655880/
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8758972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To investigate the signaling pathway, specific inhibitors for pathways like p38-MAPK were

used, and the subsequent effect on MCP-1 expression was measured[6].

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways and experimental workflows described in the literature.

High Glucose Stimulation D-Psicose Intervention

High Glucose

p38-MAPK

Activates

D-Psicose

Inhibits

MCP-1 Expression

Induces

Click to download full resolution via product page

Caption: D-Psicose inhibits high glucose-induced MCP-1 expression via the p38-MAPK

pathway.
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Oxidative Stress D-Psicose Co-treatment

MAPK Signaling Cascade
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Click to download full resolution via product page

Caption: D-Psicose exacerbates H₂O₂-induced apoptosis through the MAPK signaling

pathway.

Experimental Workflow

Fasted Wistar Rats Oral Gavage
(Carbohydrate +/- D-Psicose)

Serial Blood Collection
(0, 30, 60, 90, 120 min) Plasma Glucose Measurement Data Analysis (AUC)

Click to download full resolution via product page

Caption: Workflow for assessing the in vivo postprandial glycemic response to D-Psicose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b8758972?utm_src=pdf-body-img
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/product/b8758972?utm_src=pdf-body-img
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/product/b8758972?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8758972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after
Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]

2. Rare sugar d-psicose prevents progression and development of diabetes in T2DM model
Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]

3. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley
rats - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Low-calorie sweetener D-psicose promotes hydrogen peroxide-mediated apoptosis in
C2C12 myogenic cells favoring skeletal muscle cell injury - PMC [pmc.ncbi.nlm.nih.gov]

6. D-Psicose inhibits the expression of MCP-1 induced by high-glucose stimulation in
HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Unveiling the Science Behind D-Psicose: A
Comparative Guide to Published Findings]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8758972#replicating-and-validating-published-
findings-on-d-psicose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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